
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group, which is a functional group commonly found in organic chemistry, and it includes both bromine and ethoxy substituents on a phenyl ring, as well as an alkyne group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:
Formation of the phenyl carbamate: The initial step involves the reaction of 3-bromo-4-ethoxyaniline with a suitable carbamoyl chloride to form the phenyl carbamate.
Introduction of the alkyne group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The alkyne group can be oxidized or reduced under suitable conditions.
Coupling reactions: The alkyne group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation reactions: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction reactions can modify the alkyne group to form different functional groups.
Applications De Recherche Scientifique
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its carbamate group.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The alkyne group may also participate in interactions with other biomolecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: Another carbamate compound with similar structural features but different substituents.
tert-Butyl carbamate: A simpler carbamate compound without the bromine and ethoxy substituents.
Uniqueness
But-3-yn-2-yl (3-bromo-4-ethoxyphenyl)carbamate is unique due to its combination of functional groups, which provide a range of reactivity and potential applications. The presence of both an alkyne and a bromine atom on the phenyl ring allows for diverse chemical modifications and interactions.
Propriétés
Numéro CAS |
88715-09-7 |
|---|---|
Formule moléculaire |
C13H14BrNO3 |
Poids moléculaire |
312.16 g/mol |
Nom IUPAC |
but-3-yn-2-yl N-(3-bromo-4-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C13H14BrNO3/c1-4-9(3)18-13(16)15-10-6-7-12(17-5-2)11(14)8-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
Clé InChI |
RDDRLXRMXSTMSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)NC(=O)OC(C)C#C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


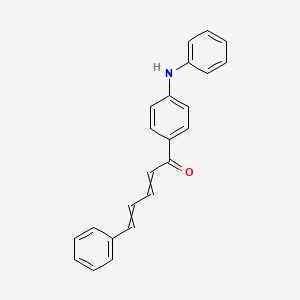
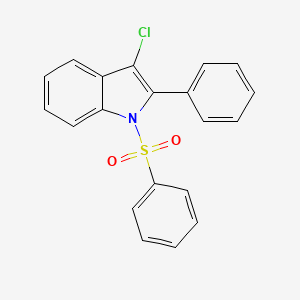
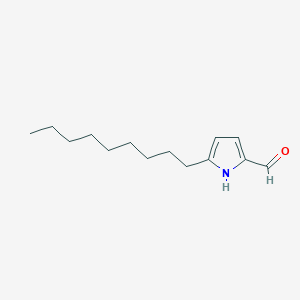
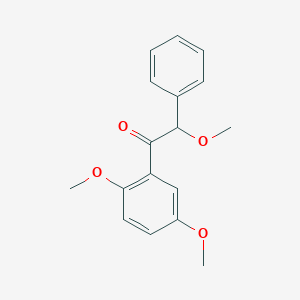


![4-[(5-Hydroxy-7-sulfonaphthalen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14379400.png)
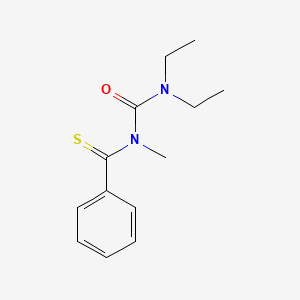


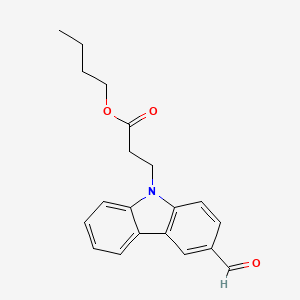
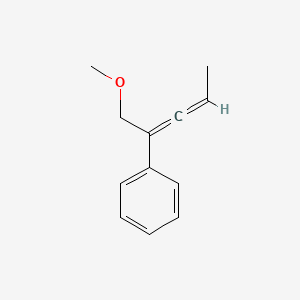
![N-Ethyl-N-{2-[(pyridin-2-yl)oxy]ethyl}-1H-imidazole-1-carboxamide](/img/structure/B14379427.png)
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)
